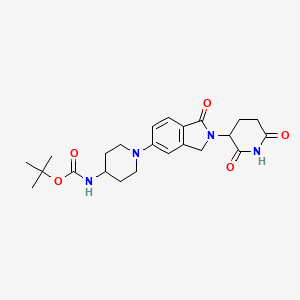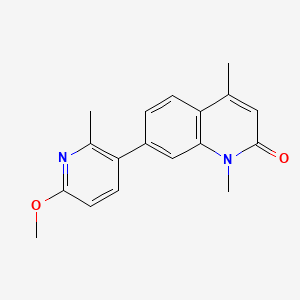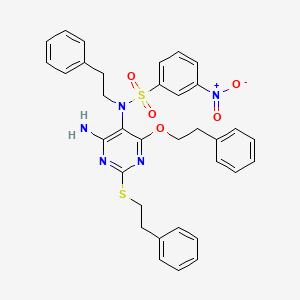
E3 Ligase Ligand-linker Conjugate 86
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 86: is a part of the proteolysis-targeting chimeras (PROTACs) family. These compounds are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . E3 ubiquitin ligases are enzymes that play a crucial role in the ubiquitination process, which tags proteins for degradation by the proteasome . The conjugate incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 86 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The process typically starts with the preparation of the ligand and the linker separately, followed by their conjugation under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of amide bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 86 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the stability and function of the conjugate.
Substitution: The conjugate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 86 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 86 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a key role in maintaining protein homeostasis within cells .
Comparaison Avec Des Composés Similaires
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand and have been widely studied for their therapeutic potential.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These conjugates use VHL as the E3 ligase ligand and are known for their effectiveness in targeted protein degradation.
MDM2 Ligand-linker Conjugates: These compounds utilize MDM2 as the E3 ligase ligand and are explored for their role in cancer therapy.
Uniqueness: E3 Ligase Ligand-linker Conjugate 86 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds . This uniqueness makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C23H30N4O5 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)32-22(31)24-15-8-10-26(11-9-15)16-4-5-17-14(12-16)13-27(21(17)30)18-6-7-19(28)25-20(18)29/h4-5,12,15,18H,6-11,13H2,1-3H3,(H,24,31)(H,25,28,29) |
Clé InChI |
SUNHYTFUZCZLJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)


![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)





![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)

